molecular formula C21H21FN4O4S B2520955 ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689749-56-2

ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2520955
CAS No.: 689749-56-2
M. Wt: 444.48
InChI Key: XQONQGDAADXXLK-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H21FN4O4S and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications

Tetrel Bonding Interactions and Structural Analysis

The research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural similarities with the specified compound, delves into the synthesis, spectroscopic, and X-ray characterization. These derivatives form self-assembled dimers through O⋯π-hole tetrel bonding interactions. The study employs Hirshfeld surface analysis, DFT calculations, and Bader's theory to elucidate the nucleophilic/electrophilic nature of the –COOEt and –CO– groups, influenced by the substituents on the rings, affecting the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

Radiolabeled Antagonists for Neurotransmission Studies

[(18)F]p-MPPF, a radiolabeled antagonist structurally related to the specified compound, is used for studying the serotonergic neurotransmission with positron emission tomography (PET). This encompasses the chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, providing insights into serotonergic pathways and potential therapeutic targets (Plenevaux et al., 2000).

Anticancer Activity and Molecular Docking

A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has been synthesized and characterized. It shows potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. The compound also exhibits significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis and Characterization in Naproxen Derivatives

The synthesis and characterization of new naproxen derivatives, which bear resemblance to the specified compound, have been explored. These derivatives are synthesized and evaluated for in vitro anticancer activity against various human prostate cancer cell lines. The study provides insights into the potential therapeutic applications of such compounds in cancer treatment (Han et al., 2018).

Molecular Stabilities and EGFR Inhibition

Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the specified compound, are studied for their tautomeric properties, conformations, and anti-cancer properties. Molecular docking studies highlight their potential as EGFR inhibitors, contributing to the understanding of their mechanism of action and the development of new cancer therapies (Karayel, 2021).

Properties

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONQGDAADXXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.